molecular formula C23H30N2O5 B11403178 1-[(3,4,5-Trimethoxyphenyl)carbonyl]spiro[1,2,3,5,6,7,8-heptahydroquinazoline-2,1'-cyclohexane]-4-one

1-[(3,4,5-Trimethoxyphenyl)carbonyl]spiro[1,2,3,5,6,7,8-heptahydroquinazoline-2,1'-cyclohexane]-4-one

Cat. No.: B11403178
M. Wt: 414.5 g/mol
InChI Key: LPEYLJRDNNMJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4,5-Trimethoxyphenyl)carbonyl]spiro[1,2,3,5,6,7,8-heptahydroquinazoline-2,1’-cyclohexane]-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties, making it a significant subject of study in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4,5-Trimethoxyphenyl)carbonyl]spiro[1,2,3,5,6,7,8-heptahydroquinazoline-2,1’-cyclohexane]-4-one typically involves multi-step organic reactions. The process begins with the preparation of the trimethoxyphenyl precursor, followed by the formation of the spirocyclic structure through cyclization reactions. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(3,4,5-Trimethoxyphenyl)carbonyl]spiro[1,2,3,5,6,7,8-heptahydroquinazoline-2,1’-cyclohexane]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(3,4,5-Trimethoxyphenyl)carbonyl]spiro[1,2,3,5,6,7,8-heptahydroquinazoline-2,1’-cyclohexane]-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,4,5-Trimethoxyphenyl)carbonyl]spiro[1,2,3,5,6,7,8-heptahydroquinazoline-2,1’-cyclohexane]-4-one involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes. This compound may also interact with signaling pathways, affecting the expression of key oncogenes .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Combretastatin: A potent microtubule targeting agent.

Uniqueness

1-[(3,4,5-Trimethoxyphenyl)carbonyl]spiro[1,2,3,5,6,7,8-heptahydroquinazoline-2,1’-cyclohexane]-4-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the trimethoxyphenyl group enhances its pharmacophore potential, making it a valuable compound for drug development and research .

Properties

Molecular Formula

C23H30N2O5

Molecular Weight

414.5 g/mol

IUPAC Name

1-(3,4,5-trimethoxybenzoyl)spiro[5,6,7,8-tetrahydro-3H-quinazoline-2,1'-cyclohexane]-4-one

InChI

InChI=1S/C23H30N2O5/c1-28-18-13-15(14-19(29-2)20(18)30-3)22(27)25-17-10-6-5-9-16(17)21(26)24-23(25)11-7-4-8-12-23/h13-14H,4-12H2,1-3H3,(H,24,26)

InChI Key

LPEYLJRDNNMJNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2C3=C(CCCC3)C(=O)NC24CCCCC4

Origin of Product

United States

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